molecular formula C20H16ClN3O5 B2494972 1-(2-chlorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941989-36-2

1-(2-chlorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2494972
CAS No.: 941989-36-2
M. Wt: 413.81
InChI Key: DBUKOXZEOFNDQC-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine core, a scaffold known for its diverse biological activities . This compound features a 2-chlorobenzyl group at the N1 position and a 2-methoxy-4-nitrophenyl carboxamide moiety at the C3 position. The strategic incorporation of electron-withdrawing (nitro) and electron-donating (methoxy) groups on the phenyl ring influences its electronic properties, polarity, and potential for molecular interactions, making it a valuable intermediate in medicinal chemistry . While specific biological data for this exact compound requires further investigation, its structural features suggest significant research potential. Dihydropyridine derivatives are extensively studied as building blocks for synthesizing more complex molecules and are investigated for potential biological activities, including antimicrobial and anticancer properties . Furthermore, related compounds with similar dihydropyridine cores have been explored as modulators of biological targets such as enzymes and receptors, indicating potential value in probing disease mechanisms . The compound is provided for research and development purposes exclusively. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are responsible for conducting all necessary experiments and analyses to determine the compound's specific properties and activities for their intended application.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O5/c1-29-18-11-14(24(27)28)8-9-17(18)22-19(25)15-6-4-10-23(20(15)26)12-13-5-2-3-7-16(13)21/h2-11H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUKOXZEOFNDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-chlorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound belonging to the class of dihydropyridines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Its structural features, including the presence of a dichlorobenzyl group and a methoxy-nitrophenyl moiety, suggest unique interactions within biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H14_{14}ClN3_{3}O4_{4}, with a molecular weight of approximately 408.28 g/mol. The dihydropyridine ring is known for its biological significance, often exhibiting properties such as calcium channel blocking and antimicrobial activity.

Antimicrobial Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, the minimum inhibitory concentration (MIC) for related compounds has been reported as low as 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli . The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in relation to its mechanism of action involving the inhibition of specific enzymes and cellular pathways associated with tumor growth. Studies have shown that similar compounds can act synergistically with established chemotherapeutics, potentially enhancing their efficacy .

The biological activity of this compound may involve interactions with various molecular targets such as DNA gyrase and dihydrofolate reductase (DHFR). These interactions can lead to alterations in cellular signaling pathways, contributing to its antimicrobial and anticancer effects .

Study on Antimicrobial Efficacy

A study conducted on related dihydropyridine derivatives highlighted their effectiveness against resistant strains of bacteria. The derivatives demonstrated not only bactericidal activity but also significant inhibition of biofilm formation compared to standard antibiotics like Ciprofloxacin .

Anticancer Research

In another investigation focusing on the anticancer potential, researchers found that certain derivatives exhibited cytotoxic effects on cancer cell lines while maintaining low toxicity to normal cells. This selectivity is crucial for developing safer therapeutic options .

Data Table: Comparison of Biological Activities

Compound NameStructural FeaturesBiological ActivityMIC (μg/mL)Notes
This compoundDihydropyridine ring with methoxy and nitro groupsAntimicrobial, anticancer0.22 - 0.25Effective against biofilms
1-(3-chlorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridineDifferent substitution patternAntimicrobial0.30 - 0.35Shows synergistic effects with Ciprofloxacin
NimodipineCalcium channel blockerUsed in treating cerebral vasospasmN/AEstablished therapeutic use

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the 2-Oxo-1,2-Dihydropyridine Carboxamide Family

Several analogs share the 2-oxo-1,2-dihydropyridine carboxamide scaffold but differ in substituents, leading to variations in activity and applications:

Compound Name Key Substituents Biological Activity Reference
N-(2,4-Difluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide 2,4-Difluorobenzyl, 4-hydroxy, naphthyridine core Antimicrobial, structural studies
BMS-777607 (N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) 4-Ethoxy, 4-fluorophenyl, amino-chloropyridine Selective Met kinase inhibitor (IC₅₀ = 3.9 nM)
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-Bromo-2-methylphenyl Crystallographic studies (planar conformation, hydrogen-bonded dimers)
1-(2-Chlorobenzyl)-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 4-Ethylphenyl Structural analog; activity not reported

Key Structural Observations :

  • Planarity and Conformation : The compound from exhibits near-planar geometry (dihedral angle = 8.38° between aromatic rings), stabilized by intramolecular hydrogen bonding. This planar conformation may enhance π-π stacking in biological targets.
Crystallographic and Stability Data
  • Tautomerism : Like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide , the query compound likely exists in the keto-amine tautomeric form, stabilized by N–H⋯O hydrogen bonds.
  • Stability : Nitro groups may enhance stability but introduce photodegradation risks, necessitating formulation studies absent in current literature.

Therapeutic Potential and Limitations

  • Advantages Over Analogs : The nitro group may improve bioavailability compared to methyl or ethyl substituents in .
  • Limitations : Unlike BMS-777607 , the query compound lacks proven kinase inhibition data. Its cytotoxicity may also be inferior to 5-fluorouracil (5-FU), a standard chemotherapeutic agent .

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